![molecular formula C15H25N7S B5596380 1-[3-(methylthio)propyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5596380.png)

1-[3-(methylthio)propyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

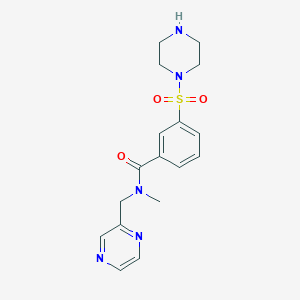

The synthesis of complex piperidine derivatives, including those similar to the specified compound, involves multi-step chemical reactions, starting from basic piperidine structures and introducing various substituents through reactions such as alkylation, acylation, and sulfonylation. These processes are designed to introduce specific functional groups at targeted positions on the piperidine ring, resulting in molecules with desired chemical and pharmacological properties (Vardanyan, 2018).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can be modified with various substituents to achieve desired chemical properties and biological activities. The specific arrangement of atoms and functional groups within the molecule can significantly influence its reactivity, interaction with biological targets, and overall pharmacological profile. Studies on similar compounds have focused on analyzing intermolecular interactions, such as hydrogen bonding and π-π stacking, which play crucial roles in determining the compound's stability, reactivity, and biological activity (Shukla et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of piperidine derivatives, including those with triazolylmethyl and methylthio groups, is influenced by the nature of the substituents and the molecular structure of the compound. These molecules participate in various chemical reactions, including nucleophilic substitution and cyclization, to form a wide range of biologically active compounds with potential applications in drug development. For instance, the introduction of fluorine atoms into piperidine derivatives has been shown to affect their pharmacokinetic profiles and receptor affinity, indicating the importance of chemical modifications in optimizing drug properties (van Niel et al., 1999).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- This compound is synthesized and structurally characterized, revealing various intermolecular interactions such as C-H…F, C-H…S, C-H…N, C-H…O, C-H … π, and π … π. These interactions play a crucial role in molecular packing, evaluated through computational procedures using PIXEL and Hirshfeld analysis (Shukla et al., 2017).

Antineoplastic Activity Evaluation

- A study evaluated the anticancer activity of a novel 1,2,4-triazole derivative related to the compound . It was tested against tumor-induced in Swiss albino male mice, showing a considerable improvement in RBC, hemoglobin, packed cell volume, and platelets, and a reduction in WBC count and levels of AST, ALT, and ALP compared with the cancer-induced group of animals (Arul & Smith, 2016).

Anti-Arrhythmic Activity

- Some piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, which are structurally related to the compound, have shown significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).

Enzymatic Metabolism Study

- A study involving the oxidative metabolism of a novel antidepressant structurally related to this compound identified the cytochrome P450 and other enzymes involved in its in vitro metabolism. This included CYP2D6, CYP2C9, CYP3A4/5, CYP2A6, CYP2C19, along with alcohol dehydrogenase, aldehyde dehydrogenase, and aldehyde oxidase (Hvenegaard et al., 2012).

Corrosion Inhibition

- A study on the adsorption and corrosion inhibition properties of piperidine derivatives, related to the compound , was conducted. The study involved quantum chemical calculations and molecular dynamics simulations to predict the inhibition efficiencies of these derivatives on the corrosion of iron (Kaya et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(3-methylsulfanylpropyl)-4-[4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N7S/c1-20-14(10-22-12-16-11-17-22)18-19-15(20)13-4-7-21(8-5-13)6-3-9-23-2/h11-13H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZFQFNWRFWAQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2CCN(CC2)CCCSC)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(diethylamino)ethyl]-N'-2-naphthylurea](/img/structure/B5596301.png)

![8-(6-ethyl-2-methyl-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5596319.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-[5-(2-thienyl)-2-furyl]propanamide hydrochloride](/img/structure/B5596322.png)

![4-{[(4-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5596323.png)

![3-[(3-bromo-5-ethoxy-4-propoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5596325.png)

![4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone](/img/structure/B5596366.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5596387.png)